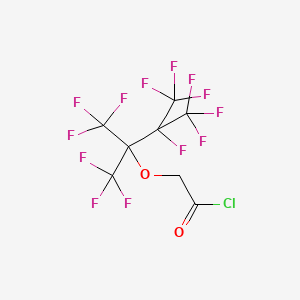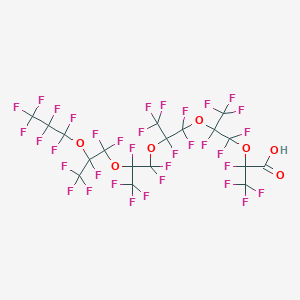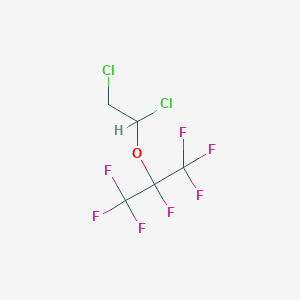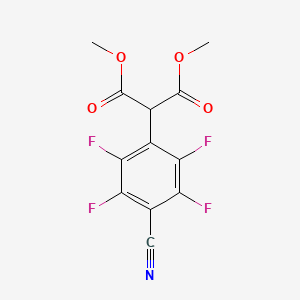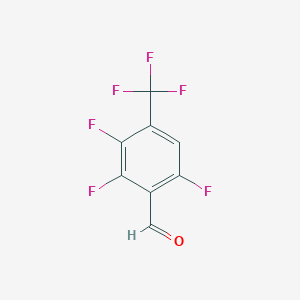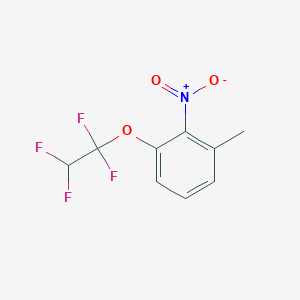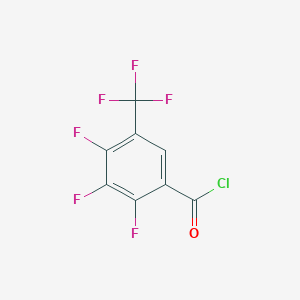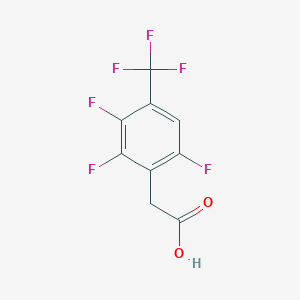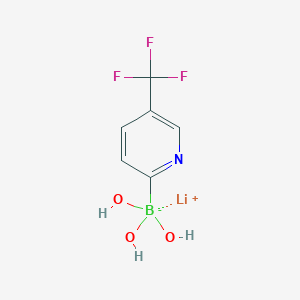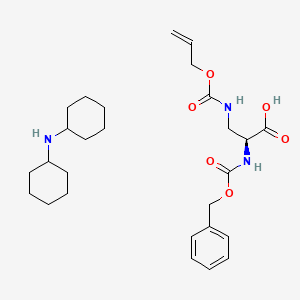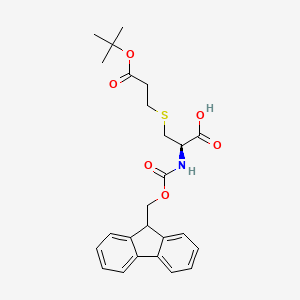
CML-d2
描述
CML-d2 is a useful research compound. Its molecular formula is C8H16N2O4 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 206.12356049 g/mol and the complexity rating of the compound is 196. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It’s worth noting that chronic myeloid leukemia (cml) is primarily driven by the bcr-abl1 oncoprotein . This oncoprotein plays a pivotal role in CML pathology, diagnosis, and treatment .
Mode of Action
In the context of cml, the bcr-abl1 oncoprotein contributes to the survival, self-renewal, differentiation of aberrant hematopoietic subsets, and resistance to apoptosis through the activation of various signaling molecules and pathways .
Biochemical Pathways
In the context of cml, the bcr-abl1 oncoprotein activates various intracellular signaling pathways that regulate leukemogenesis .
Pharmacokinetics
Pharmacokinetic studies of similar compounds used in the treatment of cml, such as imatinib and dasatinib, have been conducted . These studies highlight the importance of understanding the pharmacokinetics of these compounds to support personalized medicine and dose reduction .
Result of Action
In the context of cml, the bcr-abl1 oncoprotein leads to clonal expansion of hematopoietic stem cells and the pathogenesis of cml .
Action Environment
It’s worth noting that factors such as smoking and high body mass index have been identified as significant contributors to cml deaths and disability-adjusted life years (dalys) .
生化分析
Biochemical Properties
CML-d2 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with calcium-binding proteins, such as calmodulin-like proteins, which are essential for calcium signal transduction in cells . These interactions often result in conformational changes in the proteins, thereby modulating their activity and downstream signaling pathways.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to impact the differentiation and expansion of primary acute and chronic myeloid leukemia cells in vitro . Additionally, it can modulate glucose metabolism and glycolysis, thereby maintaining ATP turnover in tumor cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to calcium-binding sites on calmodulin-like proteins, inducing conformational changes that expose hydrophobic residues . This binding interaction is calcium-dependent and magnesium-independent, highlighting the specificity of this compound for calcium signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, the combination of this compound with other therapeutic agents, such as tyrosine kinase inhibitors, has been shown to enhance anti-leukemic properties over time . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxic effects, while higher doses can lead to adverse effects. For example, studies have shown that the administration of this compound in combination with other drugs can result in stronger anti-survival and anti-proliferative effects on leukemia-derived cells . It is essential to determine the optimal dosage to minimize toxicity and maximize therapeutic efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, thereby affecting cellular metabolism. For instance, this compound has been shown to modulate the activity of cytidine deaminase and deoxycytidine kinase, which are crucial for the metabolism of cytidine analogues . These interactions highlight the compound’s role in regulating metabolic pathways in cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound. For example, this compound is transported across cell membranes by specific amino acid transporters, which facilitate its uptake and distribution within cells . Understanding these transport mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often localized to particular cellular compartments or organelles, where it exerts its effects. For instance, this compound has been observed to localize to the plasma membrane and dendritic compartments in neurons, influencing neurotransmitter release and cell signaling . This subcellular localization is crucial for understanding the compound’s mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
(2S)-2-amino-6-[[carboxy(dideuterio)methyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1/i5D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXSIDPKKIEIMI-HQIDLNOPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCC(=O)O)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)NCCCC[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


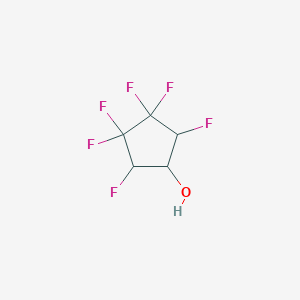
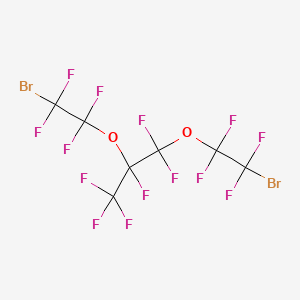
![Perfluoro-[2,3-bis(2-bromoethoxy)butane]](/img/structure/B6342541.png)
